molecular formula C12H12ClN3O B1433716 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1707681-73-9

2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol

Cat. No. B1433716
M. Wt: 249.69 g/mol
InChI Key: JSVYQZUYWRFMHV-UHFFFAOYSA-N
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Description

“2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1707681-73-9 . It has a molecular weight of 249.7 . The IUPAC name for this compound is 2-((6-chloro-2-phenylpyrimidin-4-yl)amino)ethan-1-ol . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually in the form of a powder .

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored various chemical transformations involving compounds similar to 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol. For instance, Meeteren and Plas (2010) demonstrated the transformation of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine, indicating potential pathways for creating similar compounds (Meeteren & Plas, 2010). Similarly, Shahinshavali et al. (2021) discussed an alternative route to synthesize related compounds, showcasing the versatility in synthetic approaches (Shahinshavali et al., 2021).

Structural and Biological Studies

Structural studies on related compounds have been conducted. For example, Sherekar et al. (2022) synthesized and characterized a compound with structural similarities, examining its antimicrobial properties (Sherekar, Padole, & Kakade, 2022). Stevens et al. (1995) explored the chemistry of immunomodulatory agents related to this compound, shedding light on potential biological activities (Stevens, Baig, Gate, & Wheelhouse, 1995).

Mechanistic Insights and Supramolecular Chemistry

Research by Valk and Plas (1973) provided mechanistic insights into the reaction of similar compounds, which is crucial for understanding chemical behaviors (Valk & Plas, 1973). Aakeröy et al. (2007) discussed the synthesis of bifunctional aromatic N-heterocycles, which could be relevant to the study of 2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol in supramolecular chemistry (Aakeröy, Schultheiss, Desper, & Moore, 2007).

properties

IUPAC Name

2-[(6-chloro-2-phenylpyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-10-8-11(14-6-7-17)16-12(15-10)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVYQZUYWRFMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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